molecular formula C8H20N2 B14081319 (4R,5R)-octane-4,5-diamine

(4R,5R)-octane-4,5-diamine

Cat. No.: B14081319
M. Wt: 144.26 g/mol
InChI Key: NHOGRGYHBHZMIL-HTQZYQBOSA-N
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Description

(4R,5R)-octane-4,5-diamine is a chiral diamine compound with the molecular formula C8H20N2 It features two amine groups attached to the fourth and fifth carbon atoms of an octane chain, with both amine groups in the R configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-octane-4,5-diamine typically involves the reduction of corresponding diketones or diols. One common method is the catalytic hydrogenation of (4R,5R)-octane-4,5-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-octane-4,5-diamine undergoes several types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(4R,5R)-octane-4,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of (4R,5R)-octane-4,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R)-1,2-dithiane-4,5-diol: A compound with similar stereochemistry but different functional groups.

    (4R,5R)-1-alkyl-4-(4’-nitrophenyl)-1-azonium-3,7-dioxabicyclo[3.3.0]octane halides: Compounds with similar chiral centers but different chemical structures.

Uniqueness

(4R,5R)-octane-4,5-diamine is unique due to its specific chiral configuration and the presence of two primary amine groups. This combination makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals, offering distinct reactivity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

(4R,5R)-octane-4,5-diamine

InChI

InChI=1S/C8H20N2/c1-3-5-7(9)8(10)6-4-2/h7-8H,3-6,9-10H2,1-2H3/t7-,8-/m1/s1

InChI Key

NHOGRGYHBHZMIL-HTQZYQBOSA-N

Isomeric SMILES

CCC[C@H]([C@@H](CCC)N)N

Canonical SMILES

CCCC(C(CCC)N)N

Origin of Product

United States

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